Atovaquone

Catalog No.
S519714
CAS No.
95233-18-4
M.F
C22H19ClO3
M. Wt
366.84
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atovaquone

CAS Number

95233-18-4

Product Name

Atovaquone

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C22H19ClO3

Molecular Weight

366.84

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2

InChI Key

KUCQYCKVKVOKAY-CTYIDZIISA-N

SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

566C; 566C80; 566C80 hydroxynaphthoquinone; 566C80, hydroxynaphthoquinone; Atovaquone; atovaquone GlaxoSmithKline brand; compound 566; Glaxo Wellcome brand of atovaquone; GlaxoSmithKline brand of atovaquone; hydroxynaphthoquinone 566C80; hydroxynaphthoquinone, 566C80; Mepron; Wellvone

Description

The exact mass of the compound Atovaquone is 366.10227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Atovaquone in Malaria Treatment

Atovaquone is a medication primarily used in combination with proguanil for the treatment of uncomplicated Plasmodium falciparum malaria, the most deadly form of malaria in humans [1]. This combination therapy is known as atovaquone-proguanil (AP) and is particularly effective against malaria contracted while traveling (). However, due to the emergence of drug resistance, atovaquone is no longer the first-line treatment for malaria in most regions [1].

Potential use of Atovaquone for Injectable Malaria Prevention

Recent scientific research suggests a potential new application for atovaquone: a long-acting, injectable preventative for malaria. This approach would differ from the current standard of daily or weekly oral medications for malaria prevention. Researchers believe an injectable formulation could improve adherence and offer longer-lasting protection [2].

Studies have shown that using atovaquone for prevention might be less susceptible to the development of drug resistance compared to its use in treatment (). This is an encouraging finding, as malaria parasites have developed resistance to many existing antimalarial medications.

Purity

98%

XLogP3

5.2

Exact Mass

366.10227

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Atovaquone;94015-53-9

Wikipedia

Atovaquone

Drug Warnings

Patients should be advised regarding pulmonary manifestations of possibly concurrent bacterial, viral, fungal, or mycobacterial infections associated with HIV infection and/or progression of the underlying Pneumocystis carinii pneumonia and to contact a clinician if pulmonary symptomatology develops or worsens during atovaquone therapy. Clinical deterioration during atovaquone therapy could represent secondary infection with a nonsusceptible pathogen and/or progression of the underlying P. carinii pneumonia. All patients for whom atovaquone therapy is being considered should be evaluated carefully for other possible causes of pulmonary disease and treated with additional agents as appropriate.
Fever was reported in up to 40% of patients receiving atovaquone in controlled clinical trials and occasionally has required discontinuance of the drug. Oral candidiasis was reported in 10%, cough in 25%, sweating in 10%, sinusitis in 7%, and rhinitis in 24% of patients receiving atovaquone in controlled clinical trials. Infection of dyspnea has occurred in 22 or 15% of patients receiving atovaquone. Hypotension, vortex keratopathy, transient sinus arrhythmia, increased serum creatine kinase (CK, creatine phosphokinase, CPK) concentrations, and transient conjunctivitis also have been reported rarely.
Hyperglycemia (exceeding 1.8 times the upper limit of normal) occurred in 9% of patients receiving atovaquone in controlled clinical trials. Hypoglycemia has occurred rarely.
Increased BUN and serum creatinine concentrations have been reported rarely in patients receiving atovaquone and occasionally have required discontinuance of the drug. Hyponatremia (less than 0.96 times the lower limit of normal range) was reported in up to 10% of patients receiving atovaquone in controlled clinical trials. Acute renal impairment has occurred in patients receiving atovaquone.
For more Drug Warnings (Complete) data for ATOVAQUONE (13 total), please visit the HSDB record page.

Biological Half Life

2.2 to 3.2 days
Atovaquone has a half-life averaging 1.5 to 3 days
2.2 to 3.2 days in adult patients with acquired immunodeficiency syndrome (AIDS), adult healthy volunteers, and immunocompromised children (ages 5 months to 13 years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: A.T. Hudson, A.W. Randall, EP 123238; eidem, US 5053432 (1984, 1991 both to Burroughs Wellcome).

Analytic Laboratory Methods

Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)
Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: atovaquone; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: atovaquone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Interactions

Because atovaquone is very highly plasma protein-bound, it could ptentially displace other medications that are also very highly plasma protein-bound; this could increase the risk of toxicity from medications that have narrow therapeutic indexes; however, atovaquone protein binding has not been affected in vitro by therapeutic concentrations of phenytoin, and the binding of phenytoin has not been affected by atovaquone.
Concurrent administration of oral rifampin with atovaquone suspension resulted in a 52% decrease in the average steady-state plasma concentration of atovaquone and a decrease in the elimination half-life of atovaquone from 82 hours to 50 hours; the average steady-state plasma concentration of rifampin increased by 37%; alternative agents to rifampin should be considered when treating patients with atovaquone. Although interaction trials have not been conducted with atovaquone and rifabutin, rifabutin is structurally similar to rifampin and it may have some of the same drug interactions as rifampin.
Concurrent administration of sulfamethoxazole and trimethoprim combination with atovaquone suspension resulted in an 8% and 17% decrease in the steady-state serum concentration of sulfamethoxazole and trimethoprim, respectively; this effect is thought to be minor and is not expected to produce clinically significant events.
Concurrent administration of zidovudine with atovaquone tablets resulted in a decrease in zidovudine clearance by 24% and a 35% increase in the area under the plasma concentration-time curve (AUC) of zidovudine; the glucuronide metabolite:parent ratio of zidovudine decreased from a mean of 4.5 when zidovudine was administered alone to 3.1 when zidovudine was adminstered with atovaquone; this effect is thought to be minor and is not expected to produce clinically significant events; zidovudine has no effect on atovaquone pharmacokinetics.

Dates

Modify: 2023-08-15
1: Nuralitha S, Siregar JE, Syafruddin D, Roelands J, Verhoef J, Hoepelman AI,
2: Teo BH, Lansdell P, Smith V, Blaze M, Nolder D, Beshir KB, Chiodini PL, Cao J,
3: Dinter D, Gajski G, Domijan AM, Garaj-Vrhovac V. Cytogenetic and oxidative
4: de Oliveira Silva E, Dos Santos Gonçalves N, Alves Dos Santos R, Jacometti
5: de Lima LP, Seabra SH, Carneiro H, Barbosa HS. Effect of 3-bromopyruvate and
6: Mendorf A, Klyuchnikov E, Langebrake C, Rohde H, Ayuk F, Regier M, Christopeit
7: Song Z, Clain J, Iorga BI, Yi Z, Fisher N, Meunier B. Saccharomyces
8: Plucinski MM, Huber CS, Akinyi S, Dalton W, Eschete M, Grady K, Silva-Flannery
9: Ingasia LA, Akala HM, Imbuga MO, Opot BH, Eyase FL, Johnson JD, Bulimo WD,
10: Boggild AK, Lau R, Reynaud D, Kain KC, Gerson M. Failure of
11: Sönmez N, Büyükbaba Boral O, Kaşali K, Tekeli F. [Effects of atovaquone and
12: Grynberg S, Lachish T, Kopel E, Meltzer E, Schwartz E.
13: Akhoon BA, Singh KP, Varshney M, Gupta SK, Shukla Y, Gupta SK. Understanding
14: Guler JL, White J 3rd, Phillips MA, Rathod PK. Atovaquone tolerance in
15: Oz HS. Toxoplasmosis complications and novel therapeutic synergism
16: Siregar JE, Kurisu G, Kobayashi T, Matsuzaki M, Sakamoto K, Mi-ichi F,
17: Maude RJ, Nguon C, Dondorp AM, White LJ, White NJ. The diminishing returns of
18: Rijpma SR, van den Heuvel JJ, van der Velden M, Sauerwein RW, Russel FG,
19: Oz HS. Novel Synergistic Protective Efficacy of Atovaquone and Diclazuril on
20: Tahar R, Almelli T, Debue C, Foumane Ngane V, Djaman Allico J, Whegang Youdom

Explore Compound Types